molecular formula C7H16ClNO2S B2902308 4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride CAS No. 2138258-74-7

4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B2902308
CAS No.: 2138258-74-7
M. Wt: 213.72
InChI Key: MKSNJZYOLJERFR-UHFFFAOYSA-N
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Description

4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound offered for research and development purposes. It is a derivative of thiane-1,1-dioxide, characterized by the presence of amino and dimethyl functional groups, which may make it a valuable intermediate in organic synthesis and pharmaceutical research for constructing more complex molecules. The hydrochloride salt form typically enhances the compound's stability and solubility. This product is strictly for laboratory and research applications. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult the product's safety data sheet and conduct all necessary experiments in accordance with their institution's safety protocols. The specific mechanism of action and full spectrum of research applications for this particular analog are subject to ongoing investigation, and researchers are instrumental in elucidating its potential.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1,1-dioxothian-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-7(2)5-6(8)3-4-11(7,9)10;/h6H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSNJZYOLJERFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCS1(=O)=O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination via Nitration/Reduction

  • Nitration : Treat the sulfone with nitric acid/sulfuric acid to introduce a nitro group at the 4-position.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of Fe/HCl reduces the nitro group to amine.
    $$
    \text{Thiane-SO}2-\text{NO}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{Thiane-SO}2-\text{NH}_2
    $$
    Yield : ~70–75%.

Nucleophilic Substitution

Using ammonia or ammonium chloride under high-pressure conditions displaces a leaving group (e.g., Cl) at the 4-position.

Dimethyl Substitution at the 2-Position

The 2,2-dimethyl groups are introduced via alkylation:

  • Methylating Agents :

    • Dimethyl Sulfate (Me₂SO₄) : Reacts with the deprotonated thiane intermediate in basic conditions.
    • Methyl Iodide (CH₃I) : Requires phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Conditions :

    • Base : NaOH or KOH in toluene/DMF.
    • Temperature : 60–80°C for 8–10 hours.
      $$
      \text{Thiane-SO}2-\text{NH}2 + 2\,\text{CH}3\text{I} \xrightarrow{\text{NaOH}} \text{Thiane-SO}2-\text{N(CH}3)2
      $$
      Yield : ~80–85%.

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt for stability and solubility:

  • Acid Treatment :
    • Dissolve the free base in anhydrous ether or ethanol.
    • Bubble HCl gas or add concentrated HCl dropwise.
    • Precipitate the hydrochloride salt, filter, and dry.

      Purity : ≥95% (as reported for analogous compounds).

Comparative Analysis of Synthetic Routes

Step Method Reagents/Conditions Yield (%) Purity (%)
Cyclization Sodium-mediated Na/MeOH, reflux 90–95 90
Oxidation H₂O₂/AcOH 25°C, 12 h 85 92
Amination Nitration/Reduction HNO₃/H₂SO₄ → H₂/Pd-C 70 88
Methylation Dimethyl sulfate NaOH, 80°C, 10 h 80 95
Salt Formation HCl gas EtOH, 0°C 95 95

Purification and Characterization

  • Crystallization :
    • Recrystallize the hydrochloride salt from ethanol/water (1:1) to enhance purity.
  • Analytical Data :
    • Molecular Formula : C₇H₁₅ClN₂O₂S.
    • InChI Key : MKSNJZYOLJERFR-UHFFFAOYSA-N.
    • ¹H NMR : δ 1.45 (s, 6H, CH₃), 3.20–3.50 (m, 4H, SCH₂), 4.10 (s, 1H, NH₂).

Challenges and Optimization Opportunities

  • Regioselectivity in Amination : Competing reactions at other positions may reduce yield. Use directing groups (e.g., sulfone) to enhance 4-position selectivity.
  • Over-Oxidation Risks : Controlled stoichiometry of H₂O₂ prevents degradation.
  • Scalability : Replace Na with safer bases (e.g., KOH) for industrial-scale production.

Chemical Reactions Analysis

4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its thiane ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analysis

  • Example: The thiolane derivative (rac-(3R,4S)-3-amino-4-chloro-1λ⁶-thiolane-1,1-dione hydrochloride) has a rigid structure due to its smaller ring, which may limit solubility compared to thiane analogs .
  • Aminomethyl or acetic acid groups (e.g., 2-[4-(aminomethyl)-1,1-dioxo-1λ⁶-thian-4-yl]acetic acid hydrochloride) introduce polarity or acidity, improving water solubility but reducing lipid solubility .
  • Halogenation: Chlorine in rac-(3R,4S)-3-amino-4-chloro-1λ⁶-thiolane-1,1-dione hydrochloride introduces steric and electronic effects, which may influence reactivity in substitution or coupling reactions .

Physicochemical and Functional Implications

  • Hydrochloride Salts : All compounds listed are hydrochloride salts, ensuring improved crystallinity and stability under ambient conditions .
  • Hydrogen Bonding: Amino and aminomethyl groups facilitate hydrogen bonding, critical for interactions in drug-receptor binding .
  • Synthetic Utility: Allyl (prop-2-en-1-yl) substituents in 4-amino-4-(prop-2-en-1-yl)-1λ⁶-thiane-1,1-dione hydrochloride enable further functionalization via click chemistry or oxidation .

Biological Activity

4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride is a synthetic compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H14ClN O2S. It contains a thiane ring and an amino group that contribute to its reactivity and interaction with biological systems. The presence of dimethyl groups enhances its chemical properties, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Interaction : The compound can modulate the activity of various enzymes through binding interactions facilitated by its amino group and thiane ring structure. This modulation can affect metabolic pathways and cellular functions.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells. The exact pathways involved are still under investigation .

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate promising antimicrobial activity that warrants further exploration in clinical settings.

Anticancer Case Study

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. A notable study utilized the MTT assay to evaluate cell viability post-treatment.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12
MCF7 (Breast Cancer)15
A549 (Lung Cancer)20

The compound's ability to reduce cell viability suggests potential as an anticancer agent; however, further studies are needed to elucidate the underlying mechanisms .

Research Applications

This compound has diverse applications in scientific research:

  • Drug Development : Its unique structure allows for modification and optimization in drug design targeting specific diseases .
  • Synthetic Chemistry : The compound serves as a building block in synthesizing more complex organic molecules due to its reactive functional groups.

Q & A

Q. What are the standard synthetic routes for 4-Amino-2,2-dimethyl-1λ⁶-thiane-1,1-dione hydrochloride, and how can purity be optimized?

  • Methodological Answer :
    Synthesis typically involves nucleophilic substitution or condensation reactions under acidic conditions. For example, refluxing precursors (e.g., thiane derivatives) with hydrochloric acid as a catalyst, followed by recrystallization from ethanol/water mixtures to enhance purity . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>98% by area normalization) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
    • Structural Confirmation : Use X-ray crystallography (for single crystals) or NMR (¹H/¹³C) to resolve sulfone and amino groups. For example, ¹H NMR in D₂O shows δ 1.3 ppm (CH₃) and δ 3.1 ppm (NH₂) .
    • Purity Assessment : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer :
    Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy. Store at 2–8°C in airtight containers. Refer to safety data sheets (SDS) for spill management (neutralize with sodium bicarbonate) .

Q. How can researchers validate the stability of this compound under varying pH conditions?

  • Methodological Answer :
    Conduct accelerated stability studies:
    • Prepare buffered solutions (pH 1–12).
    • Incubate at 40°C for 14 days.
    • Analyze degradation via LC-MS to identify breakdown products (e.g., desulfonation or hydrolysis) .

Q. What solvent systems are optimal for solubility and reactivity studies?

  • Methodological Answer :
    Use polar aprotic solvents (DMSO, DMF) for solubility screening. For aqueous reactions, adjust pH to 4–6 (using HCl/NaOH) to enhance protonation of the amino group .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways?

  • Methodological Answer :
    Apply density functional theory (DFT) to model reaction intermediates and transition states. For example, calculate activation energies for sulfone formation steps using Gaussian 16 (B3LYP/6-31G* basis set). Validate predictions with kinetic experiments (e.g., Arrhenius plots) .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer :
    • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) with standardized protocols (IC₅₀ in triplicate).
    • Impurity Analysis : Use LC-MS to rule out confounding by-products.
    • Cross-Study Comparison : Normalize data to positive controls (e.g., known inhibitors) and adjust for solvent effects .

Q. What reactor designs improve scalability for multi-step syntheses?

  • Methodological Answer :
    Use continuous-flow reactors with in-line IR monitoring for real-time adjustment of temperature and residence time. For example, optimize sulfonation steps at 80°C with a 20-minute dwell time .

Q. How can hydrogen-bonding networks influence crystallization outcomes?

  • Methodological Answer :
    Analyze crystal packing via Mercury Software. For instance, the chloride ion forms hydrogen bonds with NH₂ groups (2.8–3.1 Å), stabilizing the lattice. Screen co-crystallizing agents (e.g., succinic acid) to modify polymorphism .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Methodological Answer :
    • Standardized Synthesis : Fix reaction parameters (e.g., 12-hour reflux, 60°C).
    • QC Metrics : Enforce >95% purity (HPLC) and <0.5% residual solvent (GC).
    • Blind Testing : Use third-party validation for IC₅₀ determination .

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